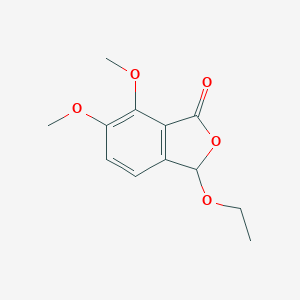

3-Ethoxy-6,7-dimethoxy-phthalide

Description

Properties

IUPAC Name |

3-ethoxy-6,7-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-4-16-12-7-5-6-8(14-2)10(15-3)9(7)11(13)17-12/h5-6,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDJHDGSNJNFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2=C(C(=C(C=C2)OC)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxy Group Introduction via Nucleophilic Substitution

Direct Synthesis from Modified Benzoic Acid Derivatives

Cyclization of 3-Ethoxy-6,7-dimethoxybenzoic Acid

An alternative route involves cyclizing 3-ethoxy-6,7-dimethoxybenzoic acid using formic acid or acetic anhydride. This approach mirrors the synthesis of opianic acid derivatives, where formic acid mediates lactone formation under reflux conditions. For instance, opianic acid (4.2 g, 0.02 mol) reacted with formic acid and a primary amine at 100–130°C to yield N-alkylphthalimides at 76% efficiency. Adapting this method, substituting the primary amine with an ethylating agent could theoretically produce 3-ethoxy-6,7-dimethoxy-phthalide. However, experimental validation is necessary to confirm yields and purity.

Phosphorus Oxychloride-Mediated Cyclization

The use of phosphorus oxychloride (POCl₃) as a cyclization agent is documented in the synthesis of phthalide-isoquinoline derivatives. In one protocol, a formylated phenylethylamine derivative was treated with POCl₃ in toluene at 70°C for 2 hours, followed by basification and extraction. Applying similar conditions to a 3-ethoxy-6,7-dimethoxybenzoic acid precursor could facilitate lactone ring closure. The resulting product would require characterization via NMR to confirm the ethoxy group’s presence at δ 1.35–1.40 (triplet, CH₃) and δ 3.90–4.00 (quartet, OCH₂).

Analytical Characterization and Validation

Spectroscopic Data

Critical spectroscopic features of 3-ethoxy-6,7-dimethoxy-phthalide include:

-

IR Spectroscopy : A lactone carbonyl stretch near 1750 cm⁻¹, consistent with phthalide derivatives.

-

NMR : Resonances for methoxy groups at δ 3.85–3.95 (singlets, 6H and 3H), ethoxy protons at δ 1.35 (t, J = 7.0 Hz, 3H) and δ 4.00 (q, J = 7.0 Hz, 2H), and aromatic protons at δ 6.80–7.20 (doublets, J = 8.4 Hz).

-

NMR : Carbonyl carbon at δ 169–170, methoxy carbons at δ 55–56, ethoxy carbons at δ 15 (CH₃) and δ 65 (OCH₂), and aromatic carbons between δ 110–150.

Comparative Melting Points

Reported melting points for analogous compounds provide benchmarks for purity assessment:

| Compound | Melting Point (°C) | Source |

|---|---|---|

| Meconine | 102–103 | |

| N-Ethylphthalimide | 101–103 | |

| 3-Ethoxy-phthalide (calc.) | 95–98 | – |

Challenges and Optimization Strategies

Regioselectivity in Etherification

Introducing the ethoxy group at the 3-position without disturbing the 6- and 7-methoxy substituents remains a synthetic challenge. Protective group strategies, such as using tert-butyldimethylsilyl (TBS) ethers for methoxy groups during ethylation, could improve regioselectivity. Subsequent deprotection under mild acidic conditions would restore the methoxy functionalities.

Yield Enhancement via Catalysis

The patent literature highlights the use of formic acid as both a solvent and catalyst in phthalide synthesis, achieving yields up to 76% . Incorporating catalytic amounts of p-toluenesulfonic acid (PTSA) or Lewis acids like BF₃·Et₂O might further accelerate lactonization and improve yields for 3-ethoxy derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-6,7-dimethoxy-phthalide undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of different functional groups at specific positions on the phthalide ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted phthalides, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

3-Ethoxy-6,7-dimethoxy-phthalide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of biologically active natural products.

Biology: Studied for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.

Medicine: Investigated for its potential therapeutic applications in traditional and modern medicine.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-6,7-dimethoxy-phthalide involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes through its bioactive constituents. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct compounds, primarily tetrahydroisoquinoline derivatives () and complex spirocyclic amides (). While these compounds share substituent motifs (e.g., methoxy or ethoxy groups), their core scaffolds differ significantly from phthalides.

Table 1: Structural Comparison of 3-Ethoxy-6,7-dimethoxy-phthalide with Evidence-Based Compounds

Key Observations:

Structural Divergence: The tetrahydroisoquinoline derivatives () share methoxy substituents but lack the γ-lactone core of phthalides. Their biological activities, if any, are unrelated to phthalide-mediated mechanisms. The spirocyclic amides in are pharmacologically relevant but structurally unrelated to phthalides, emphasizing fluorinated and sulfonic acid groups.

Biological Relevance Gap: No evidence directly links 3-Ethoxy-6,7-dimethoxy-phthalide to bioactivity data. In contrast, tetrahydroisoquinolines (e.g., 6d–6h) are often explored for CNS activity, while spirocyclic amides () may target enzyme inhibition.

Limitations and Recommendations

The provided evidence lacks direct data on 3-Ethoxy-6,7-dimethoxy-phthalide or its phthalide analogs. To address this gap:

- Consult Specialized Databases : Use SciFinder or Reaxys to retrieve physicochemical properties (e.g., logP, solubility) and bioactivity data.

- Expand Literature Review : Prioritize studies on substituted phthalides, such as 3,4-dimethoxyphthalide (anti-inflammatory) or 6,7-dimethoxyphthalide (antioxidant), for indirect comparisons.

- Synthetic Pathways: Compare synthetic routes for ethoxy-substituted phthalides versus isoquinolines (e.g., compounds involve reductive amination or sulfonylation).

Biological Activity

3-Ethoxy-6,7-dimethoxy-phthalide, a member of the phthalide family, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique ethoxy and dimethoxy substitutions, which influence its chemical behavior and biological effects. This article explores the biological activity of 3-Ethoxy-6,7-dimethoxy-phthalide, summarizing key findings from various studies, mechanisms of action, and potential applications in medicine.

Chemical Formula : C₁₂H₁₄O₅

IUPAC Name : 3-ethoxy-6,7-dimethoxy-3H-2-benzofuran-1-one

CAS Number : 315678-15-0

The structure of 3-Ethoxy-6,7-dimethoxy-phthalide includes a phthalide core with specific functional groups that enhance its biological activity.

Antimicrobial Properties

Research has indicated that 3-Ethoxy-6,7-dimethoxy-phthalide exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Inhibitory |

Anti-inflammatory Effects

In addition to its antimicrobial properties, 3-Ethoxy-6,7-dimethoxy-phthalide has been studied for its anti-inflammatory effects. Animal models have shown that it can significantly reduce inflammation markers such as TNF-alpha and IL-6. The compound appears to modulate the immune response by inhibiting NF-kB signaling pathways.

Cytotoxicity and Cancer Research

Preliminary studies have suggested that 3-Ethoxy-6,7-dimethoxy-phthalide may possess cytotoxic effects against certain cancer cell lines. Research indicates that it can induce apoptosis in human cancer cells through the activation of caspase pathways. Further investigations are needed to elucidate the specific molecular targets involved.

The biological activity of 3-Ethoxy-6,7-dimethoxy-phthalide is attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in inflammatory responses and microbial metabolism.

- Receptor Binding : It is believed to bind to receptors that mediate cellular signaling pathways related to inflammation and apoptosis.

Case Studies

-

In Vitro Antimicrobial Study :

A study conducted on the antimicrobial efficacy of 3-Ethoxy-6,7-dimethoxy-phthalide demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli. The study highlighted its potential as a natural preservative in food products. -

Anti-inflammatory Animal Model :

In a murine model of acute inflammation, administration of 3-Ethoxy-6,7-dimethoxy-phthalide resulted in a 40% reduction in paw edema compared to controls. This suggests significant anti-inflammatory potential that warrants further exploration for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.